

The Structural Blueprint of Acetyl-CoA Recognition by Histone Acetyltransferases: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the structural basis for Acetyl-Coenzyme A (Acetyl-CoA) binding to Histone Acetyltransferases (HATs). Understanding this fundamental interaction is critical for elucidating the mechanisms of gene regulation and for the rational design of novel therapeutic agents targeting HATs in various diseases, including cancer and inflammatory disorders. This guide details the conserved structural motifs and key molecular interactions across the major HAT families, presents quantitative binding data, and provides detailed experimental protocols for studying these interactions.

Introduction to Histone Acetyltransferases and Acetyl-CoA

Histone Acetyltransferases (HATs) are a diverse family of enzymes that catalyze the transfer of an acetyl group from the donor molecule Acetyl-CoA to the ε-amino group of lysine residues on histone tails and other proteins. This post-translational modification plays a pivotal role in chromatin remodeling and gene expression. The binding of Acetyl-CoA to the catalytic domain of HATs is the initial and crucial step in the acetylation process. The major families of HATs, including the Gcn5-related N-acetyltransferases (GNATs), the MYST (Moz-Ybf2/Sas3-Sas2-Tip60) family, and the p300/CBP family, exhibit both conserved and unique structural features that dictate their affinity and specificity for Acetyl-CoA.



Structural Features of Acetyl-CoA Binding Across HAT Families

While HAT families have distinct overall architectures and substrate specificities, they share a structurally conserved core domain responsible for Acetyl-CoA binding.

The GNAT Family (e.g., Gcn5, PCAF, HAT1)

Members of the GNAT superfamily are characterized by a conserved catalytic domain of about 160 amino acids. This domain contains several conserved motifs (A, B, C, and D) that are crucial for Acetyl-CoA binding and catalysis. Motif A is the most conserved and features a consensus sequence, Arg/Gln-X-X-Gly-X-Gly/Ala, which is directly involved in the recognition and binding of Acetyl-CoA. The central core of the GNAT domain forms a V-shaped cleft where Acetyl-CoA binds. The adenine ring of Acetyl-CoA is typically nestled in a hydrophobic pocket, while the pantetheine arm extends along the groove towards the active site.

The MYST Family (e.g., MOF, Tip60, Esa1)

The MYST family is defined by the presence of a highly conserved MYST domain of approximately 250 amino acids. This domain contains a C2HC-type zinc finger and an Acetyl-CoA binding motif that is homologous to that of the GNAT family. The core fold responsible for Acetyl-CoA binding is structurally similar to that of GNATs, but the MYST family possesses unique flanking regions and the zinc finger motif, which is essential for their catalytic activity and structural integrity.

The p300/CBP Family

The p300/CBP family members are large, multi-domain proteins with a central HAT domain. While they lack significant sequence homology to the GNAT and MYST families, their HAT domain contains a structurally conserved core region for Acetyl-CoA binding. A distinguishing feature of the p300/CBP family is a unique "L1 loop" that partially covers the Acetyl-CoA binding site, making it more buried compared to other HAT families. This loop contributes significantly to the protein-cofactor interactions. The overall structure of the p300/CBP HAT domain is a globular fold with a central seven-stranded β -sheet surrounded by nine α -helices.

Rtt109



Rtt109 is a fungal-specific HAT that shows structural homology to the p300/CBP HAT domain despite lacking sequence similarity to other HAT families. Its activity is dependent on histone chaperones such as Asf1 and Vps75. A key feature of Rtt109 is its autoacetylation at a conserved lysine residue (Lys290), which has been shown to increase the enzyme's binding affinity for Acetyl-CoA and is essential for its catalytic activity.

Quantitative Analysis of Acetyl-CoA Binding

The affinity of HATs for Acetyl-CoA is a critical parameter for understanding their enzymatic activity and for the development of competitive inhibitors. The Michaelis constant (Km) and the dissociation constant (Kd) are commonly used to quantify this interaction. Below is a summary of reported binding affinities.



HAT Family	Enzyme	Organism	Ligand	Measure ment	Value (μM)	Referenc e
GNAT	Gcn5	Homo sapiens	Acetyl-CoA	Kd	0.56 ± 0.15	[1]
Gcn5	Saccharom yces cerevisiae	Acetyl-CoA	Kd	8.5	[1]	
Gcn5 (A190T mutant)	Saccharom yces cerevisiae	Acetyl-CoA	Kd	0.56 ± 0.1	[1]	
PCAF	Homo sapiens	Acetyl-CoA	Kd	0.64 ± 0.12	[1]	
MYST	Esa1 (in piccolo NuA4 complex)	Saccharom yces cerevisiae	Acetyl-CoA	Km	0.9 ± 0.3	[2]
Esa1 (in piccolo NuA4 complex)	Saccharom yces cerevisiae	Acetyl-CoA	Kd	1.2 ± 0.4		
MOF (hMOF)	Homo sapiens	Acetyl-CoA	Km	~50	-	
p300/CBP	p300	Homo sapiens	Acetyl-CoA	Km	~0.5	
p300	Homo sapiens	Lys-CoA (bisubstrat e inhibitor)	IC50	0.06		_
p300	Homo sapiens	C646 (competitiv e inhibitor)	Ki	0.4	-	



СВР	Homo sapiens	A-485 (competitiv e inhibitor)	IC50	0.0026	
Rtt109	Rtt109	Saccharom yces cerevisiae	Acetonyl- CoA (analog)	Affinity	< 3-fold difference with/withou t Vps75

Key Molecular Interactions in the Acetyl-CoA Binding Pocket

The binding of Acetyl-CoA to HATs is stabilized by a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Conserved Interactions

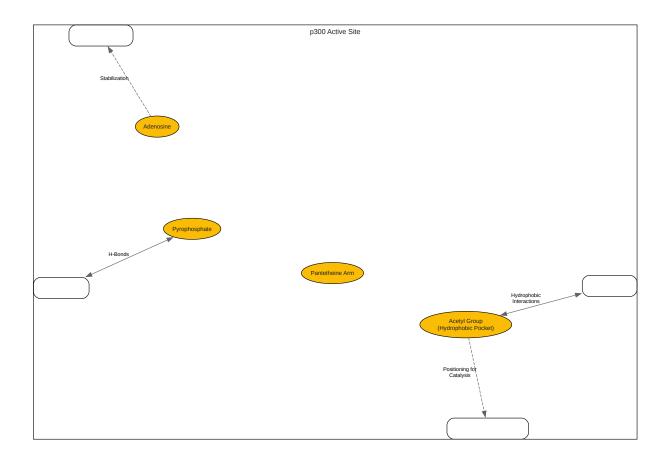
Across different HAT families, the pyrophosphate group of Acetyl-CoA is typically anchored by hydrogen bonds with main-chain amides and the side chain of a conserved residue (often a serine or threonine) at the N-terminus of an α -helix. The adenine moiety is usually situated in a hydrophobic pocket.

Family-Specific Interactions

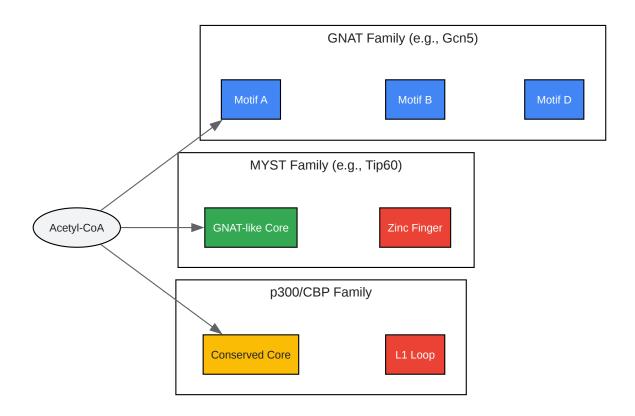
In the p300/CBP family, specific residues such as Arg1410, Thr1411, and Trp1466 form hydrogen bonds with the phosphate groups of Acetyl-CoA. The methyl group of the acetyl moiety is accommodated by a hydrophobic pocket formed by residues like Leu1398, Ile1395, and Ile1435. Tyr1467 is proposed to act as a general acid to protonate the CoA leaving group, while Trp1436 helps to orient the substrate lysine.

The following diagram illustrates the key interactions within the p300 Acetyl-CoA binding pocket.

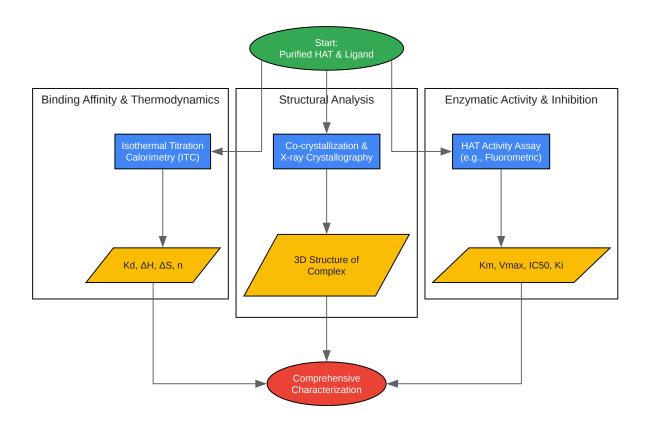












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